5-Bromo-3-methoxyisoxazole
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Overview
Description
5-Bromo-3-methoxyisoxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and methoxy groups on the isoxazole ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxyisoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions generally include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methoxyisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of 5-azido-3-methoxyisoxazole or 5-thiocyanato-3-methoxyisoxazole.
Oxidation Reactions: Formation of 5-bromo-3-formylisoxazole or 5-bromo-3-carboxyisoxazole.
Reduction Reactions: Formation of 5-bromo-3-methoxyisoxazolidine.
Scientific Research Applications
5-Bromo-3-methoxyisoxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxyisoxazole involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The methoxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The isoxazole ring itself can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
3-Methoxyisoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-3-hydroxyisoxazole: The hydroxyl group imparts different chemical properties compared to the methoxy group.
5-Bromo-3-methylisoxazole: The methyl group affects the compound’s steric and electronic properties.
Uniqueness: 5-Bromo-3-methoxyisoxazole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
5-bromo-3-methoxy-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c1-7-4-2-3(5)8-6-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFKLBQCZBOVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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